Regioisomeric Differentiation: 3-(Fluoromethyl) vs. 4-(Fluoromethyl) Substitution in (E)-4-Oxobut-2-enoic Acid Piperidine Scaffolds
The target compound bears the fluoromethyl group at the 3-position of the piperidine ring, whereas the closest commercially available analog—(E)-4-(4-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2014397-22-7)—carries the identical substituent at the 4-position . In fluorinated piperidine fragment libraries, positional fluorination has been shown to differentially affect calculated pKa values of the piperidine nitrogen, with 3-fluoro substitution producing distinct basicity modulation compared to 4-fluoro substitution, which in turn predicts differential hERG channel affinity and cardiac safety profiles [1]. While direct head-to-head biological data for this specific pair is absent from the peer-reviewed literature, the chemoinformatic principle that regioisomeric fluorination yields non-equivalent electronic and steric environments is well established [2].
| Evidence Dimension | Fluoromethyl substitution position on piperidine ring |
|---|---|
| Target Compound Data | 3-(Fluoromethyl)piperidine scaffold; SMILES: O=C(O)C=CC(=O)N1CCCC(CF)C1; MW 215.22 g/mol |
| Comparator Or Baseline | (E)-4-(4-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid (CAS 2014397-22-7), 4-position isomer; MW 215.22 g/mol; Purity typically 95% |
| Quantified Difference | Regioisomeric shift of –CH2F from piperidine C3 to C4; no quantitative biological differential data available for this exact pair. |
| Conditions | Structural/computational comparison; no head-to-head biological assay data identified in primary literature as of 2026. |
Why This Matters
For medicinal chemistry SAR campaigns, the 3- vs. 4-position of fluoromethyl substitution is expected to produce non-identical receptor interactions and metabolic profiles, making uncontrolled substitution a source of irreproducible results.
- [1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., ... & Lalli, C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 2024, 89(7), 4932-4946. View Source
- [2] Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. The 'rule of three' for fragment-based drug discovery: where are we now? Nature Reviews Drug Discovery, 2013, 12, 644-645. View Source
